BenchChemオンラインストアへようこそ!

7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine

Medicinal Chemistry Parallel Synthesis Kinase Inhibitor Libraries

7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine (CAS 1204296-64-9) belongs to the pyrazolo[1,5-a]pyrimidine family—a privileged bicyclic scaffold extensively utilized in kinase inhibitor discovery programs. The compound features a 7-chloro leaving group enabling nucleophilic aromatic substitution (SNAr), a 2,5-dimethyl substitution pattern on the pyrimidine ring, and a sterically hindered 2-methylphenyl (o-tolyl) group at the 3-position.

Molecular Formula C15H14ClN3
Molecular Weight 271.74 g/mol
CAS No. 1204296-64-9
Cat. No. B1451605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine
CAS1204296-64-9
Molecular FormulaC15H14ClN3
Molecular Weight271.74 g/mol
Structural Identifiers
SMILESCC1=CC=CC=C1C2=C3N=C(C=C(N3N=C2C)Cl)C
InChIInChI=1S/C15H14ClN3/c1-9-6-4-5-7-12(9)14-11(3)18-19-13(16)8-10(2)17-15(14)19/h4-8H,1-3H3
InChIKeyPSWFLQZVPQVTET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine – Core Identity and Scaffold Context for Procurement


7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine (CAS 1204296-64-9) belongs to the pyrazolo[1,5-a]pyrimidine family—a privileged bicyclic scaffold extensively utilized in kinase inhibitor discovery programs [1]. The compound features a 7-chloro leaving group enabling nucleophilic aromatic substitution (SNAr), a 2,5-dimethyl substitution pattern on the pyrimidine ring, and a sterically hindered 2-methylphenyl (o-tolyl) group at the 3-position. These structural features differentiate it from closely related regioisomeric and des-methyl analogs within screening libraries. The molecular formula is C15H14ClN3 with a molecular weight of 271.74 g/mol, and commercial availability is typically at ≥95% purity .

7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine – Why Generic Substitution Fails in This Scaffold Class


Within the pyrazolo[1,5-a]pyrimidine scaffold series, subtle variations in substitution pattern produce marked differences in both synthetic reactivity and biological target engagement. The 7-chloro-2,5-dimethyl-3-aryl sub-family is not interchangeable because the 3-aryl substituent directly governs conformational dynamics—ortho-substituted aryl rings (e.g., 2-methylphenyl) introduce rotational restriction and steric clashes absent in para-substituted or unsubstituted phenyl analogs, which can fundamentally alter kinase selectivity profiles and pharmacokinetic behavior [1]. Simultaneously, the 7-chloro position serves as a critical diversification handle; analogs lacking this reactive center (e.g., 7-hydrazino or 7-unsubstituted derivatives) cannot undergo the same downstream parallel synthesis chemistries. Substituting a generic analog without confirming regioisomeric identity and reactive-handle integrity risks both synthetic dead-ends and misleading biological data [2].

7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine – Product-Specific Quantitative Differentiation Evidence


Synthetic Versatility Advantage: 7-Chloro SNAr Handle vs. 7-Hydrazino Analog

The target compound retains a 7-chloro substituent known to undergo efficient nucleophilic aromatic substitution (SNAr) with amines (e.g., aryl amines in ethanol at 80°C) to generate diverse 7-aminopyrazolo[1,5-a]pyrimidine libraries [1]. By contrast, the 7-hydrazino analog (CAS 1204297-06-2) already occupies this position with an –NHNH2 group, precluding the same diversification pathway. Direct synthetic utility comparison: the 7-chloro compound serves as a universal entry point for C7-functionalized libraries; the 7-hydrazino analog does not.

Medicinal Chemistry Parallel Synthesis Kinase Inhibitor Libraries

Conformational Constraint: Ortho-Methyl vs. Para-Methyl Aryl Substitution and Atropisomerism Potential

The 2-methylphenyl (ortho-tolyl) group at position 3 introduces steric hindrance that restricts rotation about the C3-aryl bond relative to the pyrazolo[1,5-a]pyrimidine core. This contrasts with the 4-methylphenyl (para-tolyl) analog (CAS 1281233-89-3), where the methyl group is distal and exerts minimal rotational restriction . Restricted rotation can give rise to atropisomerism—a property increasingly exploited in kinase drug discovery to enhance target selectivity and reduce off-target promiscuity [1]. The ortho-methyl compound may exhibit a higher rotational barrier (estimated >20 kcal/mol based on analogous biaryl systems) compared to the para-methyl analog (estimated <5 kcal/mol rotation barrier), thereby existing as stable atropisomers at physiological temperatures.

Kinase Selectivity Atropisomerism Conformational Analysis

CDK2 Kinase Inhibitor Scaffold Class Membership with 3-Aryl Substitution Requirement

The pyrazolo[1,5-a]pyrimidine scaffold with 2,5-dimethyl and 3-aryl substitution is structurally embedded within multiple patent families claiming cyclin-dependent kinase (CDK) inhibitors, particularly CDK2 [1]. The 7-chloro-2,5-dimethyl-3-aryl substitution pattern is a disclosed substructure in patents for CDK2/9 inhibitors [2]. While no publicly available IC50 data exist specifically for the 2-methylphenyl analog against CDK2 in peer-reviewed literature, the scaffold-class evidence indicates that 3-aryl substitution is a critical determinant of kinase hinge-region binding, and ortho-substitution on the 3-aryl ring has been shown in related pyrazolo[1,5-a]pyrimidine series to modulate CDK2 vs. CDK9 selectivity through steric interactions with the gatekeeper residue [3].

CDK2 Inhibition Cancer Kinase Profiling

Physicochemical Property Differentiation: Ortho-Methyl Impact on Lipophilicity and Solubility

The ortho-methyl substitution on the 3-aryl ring is expected to reduce lipophilicity (lower logP) relative to the para-methyl analog due to steric inhibition of solvation and altered molecular shape . In pyrazolo[1,5-a]pyrimidine lead optimization, controlling logP is critical because excessive lipophilicity is associated with promiscuous binding, poor solubility, and suboptimal pharmacokinetics [1]. While experimental logP values for the target compound and the para-methyl analog are not publicly reported, the structural difference predicts a measurable shift: ortho-substituted biaryls typically exhibit 0.3–0.5 log units lower logP than their para-substituted counterparts based on fragment-based calculations (class-level inference from MedChem property guidelines [1]). The molecular weight (271.74 g/mol) and formula (C15H14ClN3) are identical for both isomers, isolating the lipophilicity difference to the methyl position effect.

Lipophilicity Solubility Lead Optimization

7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine – Best-Fit Research and Industrial Application Scenarios


Kinase-Focused Library Synthesis via C7 SNAr Diversification

The 7-chloro group enables efficient parallel synthesis of 7-amino-substituted pyrazolo[1,5-a]pyrimidine libraries for kinase inhibitor screening. This reactivity is documented for the scaffold class [1]. Procurement is indicated for medicinal chemistry groups generating focused libraries targeting CDK2, CDK9, or related kinases, where the 2,5-dimethyl-3-(2-methylphenyl) core can be maintained while exploring C7 amine diversity.

Atropisomer-Controlled Kinase Selectivity Profiling

The ortho-methyl substitution on the 3-aryl ring introduces rotational restriction with potential atropisomerism, a property increasingly exploited in kinase drug discovery to achieve isoform selectivity [1]. This compound is suitable for programs seeking to profile or isolate stable atropisomers as distinct chemical entities with potentially divergent biological activities.

Physicochemical Property Optimization in Lead Series

When compared directly with its para-methyl isomer (CAS 1281233-89-3), the ortho-methyl analog is predicted to exhibit reduced lipophilicity (estimated ΔlogP ~0.3–0.5 units lower) without altering molecular weight or hydrogen-bonding capacity [1]. This makes the compound valuable for lead optimization campaigns where lowering logP is a key objective for improving solubility and reducing off-target promiscuity [2].

Reference Standard for Regioisomeric Purity Assessment

The ortho-methyl and para-methyl isomers share identical molecular formula and molecular weight, making them indistinguishable by mass spectrometry alone. Procurement of the authentic ortho-methyl standard (CAS 1204296-64-9) is essential for HPLC method development and regioisomeric purity verification when synthesizing or characterizing 3-aryl pyrazolo[1,5-a]pyrimidine derivatives.

Quote Request

Request a Quote for 7-Chloro-2,5-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.